Indole-C2-amide-C2-NH2
Description
Indole-C2-amide-C2-NH2 (CAS No. 215789-29-0) is a synthetic indole-based compound primarily utilized as a linker in antibody-drug conjugates (ADCs) and other bioconjugation applications. Its structure comprises an indole core substituted with an amide group at the C2 position, followed by a terminal amine group. The molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol . Key physicochemical properties include:
- Solubility: 100 mg/mL in DMSO (432.36 mM), requiring ultrasonic agitation for dissolution .
- Storage: Stable at -20°C for up to one month or -80°C for six months .
- Purity: >99% as per high-performance liquid chromatography (HPLC) analysis .
This compound is valued for its ability to bridge cytotoxic payloads and antibodies in ADCs, leveraging its amine terminus for conjugation and indole moiety for structural stability .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |
InChI Key |
ANPPXRSQOVOACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
The Hemetsberger–Knittel method is a cornerstone for constructing indole-2-carboxylates, which serve as precursors to indole-2-carboxamides.
- Knoevenagel Condensation : Methyl 2-azidoacetate (14 ) reacts with substituted benzaldehydes (15 ) to form methyl-2-azidocinnamates (16 ).
- Thermolytic Cyclization : Heating 16 induces cyclization to methyl indole-2-carboxylate (17 ), with yields up to 65%.
- Saponification and Amidation : Hydrolysis of 17 with NaOH yields indole-2-carboxylic acid, which is coupled with amines using BOP or EDC/HOBt. For example, coupling with ethylamine derivatives under EDC/DMAP conditions achieves 76% yield.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Knoevenagel Condensation | pTsOH, 80°C, 12 h | 72% | |
| Cyclization | Xylene, reflux, 4 h | 65% | |
| Amidation | EDC, DMAP, DMF, rt | 76% |
Fischer Indole Synthesis with Post-Functionalization
The Fischer method enables indole ring formation from arylhydrazones, followed by C2-carboxamide installation.
- Hydrazone Formation : Cyclohexanone reacts with arylhydrazines in acidic media.
- Cyclization : ZnCl$$_2$$-catalyzed cyclization yields indole-2-carboxylates.
- Reductive Amination : Indole-2-carboxylic acid is coupled with NH$$2$$-containing amines (e.g., ethylenediamine) via EDC, followed by Boc deprotection with TFA to expose -NH$$2$$.
Example :
Direct C–H Functionalization for C2-Amidation
Transition-metal catalysis enables direct C2-amide installation without pre-functionalized indoles.
- Ru-Catalyzed Alkenylation : Ru(II) catalysts with N-benzoyl directing groups facilitate C2-alkenylation, which is oxidized to amides.
- Ir-Catalyzed Alkylation : Ir(I) complexes promote C2-alkylation using acetyl directing groups, followed by oxidative amidation.
Key Reaction :
$$
\text{Indole} + \text{Acryloyl chloride} \xrightarrow{\text{RuCl}_3, \text{AgOTf}} \text{C2-acrylamide} \quad (\text{Yield: 82\%})
$$
Oxidative Cleavage and Amide Formation
Iodine-mediated oxidative cleavage of indoles offers a metal-free route:
- Oxidative Ring-Opening : Indole reacts with NH$$4$$HCO$$3$$ under I$$2$$/K$$2$$CO$$_3$$ to form quinazolin-4(3H)-ones.
- Amide Bond Formation : Superoxide radicals (from O$$_2$$ activation) facilitate intermolecular cyclization,
Chemical Reactions Analysis
Types of Reactions
Indole-C2-amide-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Neurodegenerative Agents
Indole-based compounds, including Indole-C2-amide-C2-NH2, have been explored for their neuroprotective properties. Research indicates that these compounds can modulate molecular targets associated with neurodegenerative diseases. For example, a review highlighted various indole derivatives that exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease .
- Key Findings:
- Modifications to the indole structure can enhance selectivity and potency against specific enzymes.
- Certain derivatives demonstrated low nanomolar inhibition of BChE, indicating strong potential as therapeutic agents.
1.2 Anti-Tumor Activity
This compound has also been investigated for its anti-tumor properties. Studies have shown that modifications at the C-2 and C-3 positions of the indole ring can significantly impact the compound's efficacy against various cancer cell lines. For instance, derivatives have been synthesized that exhibit considerable growth inhibition against hematological tumors .
- Case Study:
- A derivative of indole was found to be 32-fold more potent than its parent compound in inhibiting cancer cell growth.
- Structure-activity relationship (SAR) analyses revealed that specific substituents on the indole ring enhance anti-proliferative activity.
Structure-Activity Relationships
Understanding the structure-activity relationships of indole derivatives is crucial for optimizing their therapeutic potential. The following table summarizes key modifications and their effects on biological activity:
Mechanism of Action
The mechanism of action of Indole-C2-amide-C2-NH2 involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to proteins, enzymes, and receptors, modulating their activity. The amide and amino groups at the C2 position enhance its binding affinity and specificity . The compound can act as an inhibitor or activator of various biological processes, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Functional Differences
Reactivity :
- The terminal amine in This compound enables direct conjugation with carboxylic acid-activated payloads (e.g., via NHS ester chemistry), whereas Kdo Azide requires copper-catalyzed click chemistry for bioconjugation .
- Indole derivatives with ester groups (e.g., Methyl 1-methyl-1H-indole-3-carboxylate) lack the amine functionality necessary for ADC linkage, limiting their utility to synthetic intermediates .
Stability :
- Biological Performance: this compound has demonstrated enhanced cell adhesion inhibition (IC₅₀ ~1.9 µg/mL in PSGL-1/P-selectin binding assays) compared to non-amide-linked indole derivatives, attributed to its optimized hydrophobicity and steric profile .
Research Findings
Synthetic Efficiency :
- Spectroscopic Data: ¹³C-NMR: The indole C3 carbon in this compound resonates at δ 102.68 ppm, distinct from nitro-substituted analogues (e.g., δ 147.14 ppm for C-NO₂ in related compounds) . HRMS: Accurate mass confirmation at m/z 253.0979 aligns with theoretical values (C₁₅H₁₃N₂O₂), ensuring structural fidelity .
Critical Analysis of Limitations
- Comparative Data Gaps : Direct pharmacological comparisons with linkers like DBCO-PEG4-Val-Cit-PAB-MMAE (IC₅₀ data unavailable) are absent, necessitating further head-to-head studies .
Biological Activity
Indole-based compounds, including derivatives like Indole-C2-amide-C2-NH2, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Indole Compounds
Indoles are bicyclic structures composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Their unique chemical properties allow for various modifications that can enhance their biological activity. Indole derivatives have been implicated in numerous therapeutic areas, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Pharmacological Activities
-
Anticancer Activity
- Recent studies have shown that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indole have demonstrated potent inhibitory effects on pancreatic (MIA-PaCa-2) and colon (HT-29 and HCT-116) cancer cells. Specifically, certain indole hybrids displayed IC50 values as low as 0.16 µM against HCT-116 cells, indicating strong anticancer potential .
-
Anticholinesterase Activity
- Indole-based compounds have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For example, modifications to the indole structure have led to increased selectivity and potency against these enzymes, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
-
Anti-inflammatory Effects
- Certain indole derivatives have shown promise in reducing inflammation. A study highlighted that specific marine-derived indoles could inhibit the expression of inducible nitric oxide synthase (iNOS), leading to anti-inflammatory outcomes . This suggests a potential role for indoles in managing inflammatory disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with target enzymes through hydrogen bonding and hydrophobic interactions, which are critical for their inhibitory effects on AChE and BChE.
- Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation and apoptosis.
- Quorum Sensing Inhibition : Indoles can disrupt quorum sensing in bacteria, which may reduce biofilm formation and enhance antibacterial efficacy .
Case Study 1: Anticancer Evaluation
A series of indole derivatives were synthesized and tested against various cancer cell lines. Compound 26 exhibited an IC50 value of 0.16 µM against HCT-116 cells, outperforming standard treatments like sunitinib malate . The study emphasized the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective potential of modified indoles showed that specific substitutions at the C2 position significantly improved AChE inhibition. Compounds with a hydrazone linker demonstrated strong interactions with the active sites of cholinesterases, highlighting their potential in treating Alzheimer's disease .
Data Summary
| Compound | Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | 0.16 | HCT-116 |
| Indole Derivative A | AChE Inhibition | 26.22 | Electrophorus electricus |
| Indole Derivative B | BChE Inhibition | 4.33 | Equine BChE |
Q & A
Q. What are the common synthetic routes for Indole-C2-amide-C2-NH2, and how do reaction conditions affect yield and purity?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging indole functionalization strategies. For example, palladium-mediated Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the amide and amine groups at the C2 position . Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization (e.g., using ethanol) ensures high purity. Yield optimization requires monitoring reaction time and stoichiometry of reagents, as excess amine can lead to side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, the indole NH proton typically appears as a singlet at δ 10–12 ppm, while the amide proton resonates at δ 6.5–8.0 ppm. Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error. For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) is recommended .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:
- Temperature : Store at 25°C, 40°C, and 60°C for 1–4 weeks.
- Humidity : 75% relative humidity in controlled chambers.
- Light : Expose to UV-vis light (ICH Q1B guidelines).
Analyze degradation products using LC-MS and compare retention times to fresh samples. Quantify stability via peak area normalization in HPLC chromatograms .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound as an ADC linker under physiological conditions?
- Methodological Answer : To enhance linker stability in antibody-drug conjugates (ADCs):
- pH Sensitivity : Test cleavage rates in buffers mimicking lysosomal (pH 4.5–5.5) and plasma (pH 7.4) environments using fluorescence-based assays.
- Enzymatic Resistance : Incubate with human serum albumin or cathepsin B and monitor degradation via LC-MS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the amide moiety to reduce hydrolysis. Validate improvements using in vitro cytotoxicity assays (e.g., IC₅₀ comparisons in target cancer cell lines) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer : Address discrepancies through:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity assays).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations in IC₅₀ values. Ensure replicates (n ≥ 3) and standardized protocols (e.g., consistent cell passage numbers).
- Control Experiments : Test compounds under identical conditions (e.g., serum concentration, incubation time) to isolate confounding factors. Reference primary literature to identify methodological divergences (e.g., solvent choice affecting solubility) .
Q. How can computational modeling guide the rational design of this compound derivatives with enhanced target selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., P-selectin for anti-inflammatory applications). Prioritize derivatives with:
- High binding energy scores (<-8 kcal/mol).
- Complementary hydrogen bonds with active-site residues (e.g., Arg98 in P-selectin).
Validate predictions via synthesis and SPR-based affinity measurements (KD values). Compare in silico results with crystallographic data from the Protein Data Bank .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Calculate IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² (>0.90) and residual plots. For comparative studies, apply extra sum-of-squares F-tests to determine curve similarity. Report Hill slopes to infer cooperativity .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Include:
- Detailed step-by-step procedures (e.g., "Add 1.2 eq. of amine dropwise at 0°C").
- Full characterization data (NMR shifts, HRMS m/z, melting points).
- Troubleshooting notes (e.g., "Reaction stalled at 50% conversion; increasing Pd(OAc)₂ to 5 mol% resolved this").
Adhere to IUPAC nomenclature and journal guidelines (e.g., Medicinal Chemistry Research standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
